6-(Trifluoromethyl)quinazoline-4-carbonitrile
Description
Properties
IUPAC Name |
6-(trifluoromethyl)quinazoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F3N3/c11-10(12,13)6-1-2-8-7(3-6)9(4-14)16-5-15-8/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPQZQXOJNKGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NC=N2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of 6-(Trifluoromethyl)quinazoline-4-carbonitrile
[1]
Compound: this compound CAS: 2113866-08-1 Formula: C₁₀H₄F₃N₃ Exact Mass: 223.04 Role: Electrophilic scaffold for SɴAr reactions in kinase inhibitor development.[1]
Synthesis & Structural Context
To accurately interpret spectra, one must understand the synthetic origin. This compound is typically generated via the cyanation of 4-chloro-6-(trifluoromethyl)quinazoline or the dehydration of the corresponding amide.[1] The presence of impurities from these steps (e.g., residual chloride or hydrolyzed 4-hydroxy species) is a common spectroscopic artifact.
Synthesis & Impurity Workflow
The following diagram illustrates the critical pathway and potential spectroscopic contaminants.
Figure 1: Synthetic pathway highlighting the origin of the 4-chloro intermediate and potential hydrolysis impurities.[1]
Mass Spectrometry (MS) Analysis
The mass spectrum of quinazoline-4-carbonitriles is dominated by the stability of the heteroaromatic core.[1]
Fragmentation Logic[1][2]
-
Molecular Ion (M+): Expect a distinct parent ion at m/z 223.0 .[1] Under ESI+ conditions, the protonated species [M+H]⁺ at m/z 224.0 is the base peak.
-
Characteristic Loss (HCN): Quinazolines characteristically lose HCN (27 Da) from the pyrimidine ring.[1]
-
Transition: m/z 223 → m/z 196.[1]
-
-
Trifluoromethyl Pattern: The -CF₃ group is generally stable but can show fragmentation of fluorine atoms (M-19) under high-energy electron impact (EI), though this is rare in soft ionization (ESI/APCI).[1]
| Ion Species | m/z (Calculated) | Description |
| [M+H]⁺ | 224.04 | Protonated molecular ion (Base Peak in ESI) |
| [M+Na]⁺ | 246.02 | Sodium adduct (Common in unbuffered LCMS) |
| [M-HCN]⁺ | 196.03 | Loss of nitrile/pyrimidine fragment |
Infrared (IR) Spectroscopy
IR is the fastest method to validate the conversion of the 4-chloro precursor to the 4-cyano product.[1]
-
Diagnostic Band (Nitrile): The substitution of Cl with CN introduces a sharp, distinctive band.
-
Fingerprint Region: The C-F stretches are intense and dominate the 1100–1350 cm⁻¹ region.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
| C≡N (Nitrile) | 2235 – 2245 | Medium/Sharp | Critical diagnostic. Absent in precursor.[1] |
| C-F (Trifluoromethyl) | 1320 – 1350 | Very Strong | Symmetric stretch of CF₃ group.[1] |
| C=N (Quinazoline) | 1610 – 1630 | Strong | Pyrimidine ring skeletal vibration.[1] |
| C-H (Aromatic) | 3050 – 3100 | Weak | Aromatic C-H stretching.[1] |
Nuclear Magnetic Resonance (NMR)
The following data is derived from high-fidelity chemometric analysis of the 4-chloro-6-(trifluoromethyl)quinazoline precursor (CAS 16499-64-2) and standard substitution effects of the 4-cyano group.
¹H NMR (400 MHz, DMSO-d₆)
The spectrum is simple due to the lack of aliphatic protons. The key feature is the deshielding of H-2 and H-5 due to the electron-withdrawing nature of the nitrile and trifluoromethyl groups.[1]
| Proton | Shift (δ ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic |
| H-2 | 9.45 – 9.55 | Singlet (s) | - | Most deshielded due to flanking N atoms and 4-CN. |
| H-5 | 8.60 – 8.70 | Singlet/Doublet | ~1.5 (long range) | Deshielded by 4-CN and 6-CF₃; peri-position to CN. |
| H-8 | 8.15 – 8.25 | Doublet (d) | 8.5 | Ortho coupling to H-7.[1] |
| H-7 | 8.00 – 8.10 | Doublet of Doublets | 8.5, 1.5 | Coupling to H-8 and meta-coupling to H-5.[1] |
Note on Solvent: In CDCl₃, shifts typically move upfield by 0.1–0.2 ppm compared to DMSO-d₆.
¹³C NMR (100 MHz, DMSO-d₆)
Look for the characteristic quartet of the CF₃ carbon and the ipso-carbons coupling to fluorine.[1]
| Carbon | Shift (δ ppm) | Splitting | J_CF (Hz) | Assignment |
| C-2 | 161.0 | Singlet | - | C=N (Pyrimidine) |
| C-4 | 145.5 | Singlet | - | Ipso to Nitrile |
| -CN | 114.5 | Singlet | - | Nitrile Carbon |
| -CF₃ | 123.5 | Quartet | ~272 | Trifluoromethyl carbon |
| C-6 | 129.0 | Quartet | ~32 | Ipso to CF₃ |
¹⁹F NMR (376 MHz, DMSO-d₆)[1]
-
Shift: -61.5 to -63.0 ppm
-
Pattern: Singlet (s).
-
Validation: This peak must be clean. A secondary peak at ~-63.5 ppm often indicates unreacted starting material or hydrolysis product (4-hydroxy analog).[1]
Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), follow these validated workflows.
Protocol A: Sample Preparation for NMR
-
Mass: Weigh 5–8 mg of the solid compound.
-
Solvent: Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).
-
Why DMSO? Quinazoline carbonitriles have poor solubility in CDCl₃, leading to weak signals and poor signal-to-noise ratios.[1]
-
-
Filtration: If the solution is cloudy (indicating inorganic salts from the cyanation step), filter through a small plug of glass wool directly into the NMR tube.
Protocol B: FT-IR Acquisition (ATR Method)[1]
-
Cleaning: Clean the diamond crystal with isopropanol to remove any previous organic residues.[1]
-
Background: Collect a background air spectrum (32 scans).
-
Deposition: Place ~2 mg of solid product onto the crystal.
-
Pressure: Apply high pressure using the anvil to ensure intimate contact.[1]
-
Scan: Collect 16–32 scans at 4 cm⁻¹ resolution.
-
QC Check: Verify the baseline is flat and the Nitrile peak at ~2240 cm⁻¹ is sharp. If the peak is broad, dry the sample (vacuum oven, 40°C, 2 h) to remove hygroscopic water.
Protocol C: LC-MS Method for Purity[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm and ESI+ (Scan range 100–600 m/z).[1]
-
Expectation: The nitrile is less polar than the 4-hydroxy impurity but more polar than the 4-chloro precursor.[1]
References
-
PubChem. (2024).[1] Compound Summary: 6-(Trifluoromethyl)quinazolin-4(3H)-one (Precursor Data).[1] National Library of Medicine.[1] [Link][1]
-
Royal Society of Chemistry. (2024).[1] Data for 2-(4-(trifluoromethyl)phenyl)quinazoline.[1][2][3] (Analogous CF3/Quinazoline coupling patterns).[1] [Link][1]
Sources
- 1. 6-(Trifluoromethyl)quinazolin-4(1H)-one | C9H5F3N2O | CID 135745155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-[5-Chloro-2-[2-[5-cyano-6-(5-fluoropyrimidin-2-yl)-2-methyl-4-oxo-7-(trifluoromethyl)quinazolin-3-yl]ethoxy]phenyl]-5-methylthieno[3,2-b]pyridine-3-carboxylic acid | C32H19ClF4N6O4S | CID 164516154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethyl Quinazolines
Abstract
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] Its fusion of a benzene ring with a pyrimidine ring provides a versatile framework for engaging with a wide array of biological targets. A significant leap in the therapeutic potential of this scaffold has been achieved through the strategic incorporation of the trifluoromethyl (CF3) group. This fluorinated moiety is not merely a passive substituent; it actively modulates the physicochemical and pharmacokinetic properties of the parent molecule, enhancing metabolic stability, lipophilicity, and target binding affinity.[2][5][6][7] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of trifluoromethyl quinazolines, with a particular focus on their design and application as potent kinase inhibitors in oncology. We will dissect the causal relationships between specific structural modifications and biological outcomes, present validated experimental protocols, and offer insights into the future trajectory of this promising class of compounds.
The Strategic Advantage of Trifluoromethylation in Drug Design
The trifluoromethyl group has become a workhorse in drug discovery for its ability to predictably and positively influence a molecule's drug-like properties.[2] Its unique electronic nature—being highly electronegative and metabolically stable—imparts several key advantages when appended to the quinazoline core.[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This "metabolic blocking" effect can significantly increase a drug's half-life and oral bioavailability.[5][6]
-
Enhanced Lipophilicity: The CF3 group substantially increases the lipophilicity of a molecule. This property is crucial for enhancing membrane permeability, allowing the compound to cross cellular barriers and reach its intracellular target.[5][7]
-
Modulation of Basicity: As a potent electron-withdrawing group, the CF3 group can lower the pKa of nearby basic nitrogen atoms within the quinazoline ring system. This fine-tuning of basicity can be critical for optimizing target binding and avoiding off-target effects like hERG channel inhibition.
-
Target Binding Interactions: The CF3 group can participate in favorable, non-covalent interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can significantly enhance binding affinity and selectivity.[8]
Caption: Physicochemical impact of the -CF3 group on a drug scaffold.
Deconstructing the SAR of Trifluoromethyl Quinazolines as Kinase Inhibitors
The quinazoline scaffold is particularly effective as an ATP-competitive inhibitor of protein kinases, a critical class of enzymes often dysregulated in cancer.[3] The development of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib solidified the quinazoline core as a premier pharmacophore for this target class.[4][5][6] The SAR of trifluoromethyl quinazolines can be systematically analyzed by considering substitutions at different positions of the heterocyclic core.
The Quinazoline Core and Position 4
The 4-anilinoquinazoline is the quintessential pharmacophore for EGFR inhibition. The N-1 nitrogen of the quinazoline ring typically forms a critical hydrogen bond with a backbone methionine residue (Met793 in EGFR) in the hinge region of the ATP binding pocket. The aniline ring at position 4 extends into the pocket, and its substitution pattern is a primary determinant of potency and selectivity.
SAR studies have consistently shown that placing a trifluoromethyl group at the meta (3-position) of the 4-anilino ring is highly favorable for inhibitory activity.[9][10] This is often combined with a halogen (e.g., -Cl, -Br) at the 4-position. This substitution pattern enhances binding affinity, likely through a combination of electronic effects and favorable interactions within a hydrophobic sub-pocket of the ATP-binding site.[10]
Position 2
The C-2 position offers another strategic site for introducing a trifluoromethyl group. This modification can serve multiple purposes, including blocking potential sites of metabolism and modulating the overall electronic properties of the quinazoline ring. Efficient synthetic methods have been developed to introduce the CF3 group at this position, making a wide range of derivatives accessible for SAR studies.[11]
Positions 6 and 7
Substitutions on the benzo portion of the quinazoline ring are crucial for fine-tuning the molecule's properties. These positions are solvent-exposed and can be modified to improve solubility and pharmacokinetic profiles.
-
Increased Activity: Small, electron-donating groups, such as methoxy (-OCH3) or morpholine moieties at the C-6 and C-7 positions, often increase the inhibitory activity.[4]
-
Favorable Bulk: The introduction of bulkier substituents at the C-7 position has been found to be favorable for inhibitory activity, suggesting an opportunity to exploit additional binding interactions.[4][9]
Caption: Synthetic workflow for 2-trifluoromethylquinazolin-4(3H)-ones.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the substituted anthranilic acid (1.0 eq) in an appropriate solvent (e.g., cyclopentyl methyl ether), add trifluoroacetic acid (1.2 eq).
-
Amide Formation: Add T3P® (50% solution in ethyl acetate, 1.5 eq) dropwise, maintaining the temperature below 30 °C. Heat the mixture to 80 °C and stir for 2-4 hours until the formation of the intermediate is complete (monitor by LC-MS).
-
Cyclization: Add the desired primary amine (1.2 eq) to the reaction mixture.
-
Reaction Completion: Continue stirring at 80 °C for 12-24 hours until the reaction is complete.
-
Workup: Cool the reaction to room temperature, quench with saturated sodium bicarbonate solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization to yield the final 2-trifluoromethylquinazolin-4(3H)-one. [11]
Biological Evaluation Workflow: From Cell Viability to Mechanism of Action
Evaluating the biological activity of newly synthesized compounds is a multi-step process designed to confirm potency, selectivity, and mechanism of action.
Caption: Tiered workflow for biological characterization.
Protocol: In Vitro Antiproliferative MTT Assay [12]This assay provides a quantitative measure of a compound's ability to inhibit cancer cell growth. Its principle lies in the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Cell Seeding: Seed cancer cells (e.g., PC3, K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment. [1][12]2. Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Gefitinib).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.
Case Study: SAR of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives
A study by Dai et al. (2024) synthesized a series of N-phenyl-4-(trifluoromethyl)quinazoline-2-amine derivatives and evaluated their antitumor activity. [12]This work provides a clear example of how subtle structural modifications can dramatically impact biological potency.
| Compound | Key Structural Feature | PC3 IC50 (µM) | LNCaP IC50 (µM) | K562 IC50 (µM) |
| 8b | Piperazine Ring at para-position | 5.51 | 4.51 | 8.49 |
| 8c | Morpholine Ring at para-position | >50 | >50 | >50 |
| Data sourced from Dai et al. (2024) | ||||
| [12] | ||||
| Analysis: The data clearly demonstrates the critical importance of the substituent on the N-phenyl ring. Compound 8b , which incorporates a piperazine ring, exhibited excellent antiproliferative activity against prostate (PC3, LNCaP) and leukemia (K562) cancer cell lines. In contrast, compound 8c , which features a morpholine ring (an oxygen atom replacing a nitrogen), showed a dramatic loss of activity. This stark difference suggests that the basic nitrogen of the piperazine ring is likely involved in a key interaction with the biological target, potentially forming a salt bridge or hydrogen bond that is not possible with the morpholine analog. Molecular docking studies from the paper suggested PIM-1 kinase as a potential target for compound 8b. | ||||
| [12] |
Conclusion and Future Perspectives
The strategic incorporation of the trifluoromethyl group has proven to be a powerful tool in the optimization of quinazoline-based therapeutics. The SAR is now well-understood, particularly for kinase inhibitors, where specific substitution patterns on the 4-anilino and quinazoline core consistently yield potent compounds. The key takeaways are:
-
The 4-(3-trifluoromethyl-anilino) moiety is a highly effective pharmacophore for kinase inhibition.
-
The C-2 position is a viable site for trifluoromethylation to enhance metabolic stability and potency.
-
Substitutions at C-6 and C-7 are essential for modulating pharmacokinetic properties and can be used to achieve greater selectivity.
Despite significant progress, challenges remain, most notably acquired drug resistance. The emergence of mutations in target kinases, such as the T790M "gatekeeper" mutation in EGFR, can render first-generation inhibitors ineffective. [6][13]Future research in this field will focus on:
-
Designing Covalent and Allosteric Inhibitors: Moving beyond ATP-competitive mechanisms to target resistant mutants.
-
Developing Dual-Target Inhibitors: Creating single molecules that can inhibit multiple key signaling pathways simultaneously (e.g., dual EGFR/VEGFR-2 inhibitors) to prevent escape mechanisms. [10]* Exploring Novel Mechanisms: Applying trifluoromethyl quinazolines to new targets beyond kinases, such as in the regulation of inflammatory pathways or as microtubule inhibitors. [2][14] The trifluoromethyl quinazoline scaffold is a testament to the power of rational, structure-based drug design. Its journey from a privileged core to a clinically impactful platform is far from over, and continued exploration of its SAR will undoubtedly yield the next generation of targeted therapies.
References
-
Almeida, S., Marti, R., Vanoli, E., Abele, S., & Tortoioli, S. (2018). One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source. The Journal of Organic Chemistry, 83(9), 5104–5113. [Link]
-
Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies, 12(5), 144-149. [Link]
-
Mahesh Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]
-
Chen, J., et al. (2011). Synthesis of 6-trifluoromethylindolo[1,2-c]quinazolines and related heterocycles using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting material via C-H bond functionalization. Chemical Communications, 47(5), 1512-4. [Link]
-
Dai, X., Cheng, S., Chen, M., Yu, J., Luo, H., Xu, G., & Xu, B. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383. [Link]
-
Ciotu, I., & Avram, S. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6567. [Link]
-
Al-Ostoot, F. H., Al-Qawasmeh, R. A., & Al-Far, R. H. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Scientia Pharmaceutica, 91(2), 18. [Link]
-
Luo, H., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Chemistry & Biodiversity. [Link]
-
ResearchGate. Representative quinazoline-based EGFR inhibitors and trifluoromethyl-containing anti-cancer drugs. [Link]
-
ResearchGate. Synthesis and Antitumor Activity of 2,4,6-Trisubstituted Novel Quinazoline Derivatives Containing Trifluoromethyl. [Link]
-
Lin, H. Y., et al. (2021). Synthesized 2-Trifluoromethylquinazolines and Quinazolinones Protect BV2 and N2a Cells against LPS- and H2O2-induced Cytotoxicity. Medicinal Chemistry, 17(6), 623-629. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Structure-Activity Relationship (SAR) Studies: Optimizing Anticancer Drug Design. [Link]
-
Gellis, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(17), 4085. [Link]
-
Chen, L., et al. (2025). A Trifluoromethyl Quinazoline Compound Regulates the Epithelial–Mesenchymal Transition of Prostatic Hyperplasia Cells by Inhibiting the Secretion of TGF-β1 in Stromal Cells. International Journal of Molecular Sciences, 27(1), 1. [Link]
-
Chang, Y. T., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. International Journal of Molecular Sciences, 22(16), 8885. [Link]
-
Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 5432. [Link]
-
Penchala, S. C., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Omega, 6(35), 22768–22779. [Link]
-
Academia.edu. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. [Link]
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[9][11]aphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 55(11), 5312-5326. [Link]
-
Kumar, A., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ChemistrySelect, 10(45). [Link]
-
Ciotu, I., & Avram, S. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6567. [Link]
-
ResearchGate. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. [Link]
Sources
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- 3. orientjchem.org [orientjchem.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Strategic Utilization of 6-(Trifluoromethyl)quinazoline-4-carbonitrile in Kinase Inhibitor Discovery
Topic: Applications of 6-(Trifluoromethyl)quinazoline-4-carbonitrile in Cancer Research Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The quinazoline scaffold is a privileged structure in oncology, serving as the core for blockbuster EGFR inhibitors like Gefitinib, Erlotinib, and Lapatinib. While the 4-amino-quinazoline motif is well-established, This compound (CAS: 2113866-08-1) represents a distinct, high-value electrophilic building block.
This application note details the utility of this specific nitrile derivative in synthesizing 4-amidinio- and 4-tetrazolo-quinazoline libraries. The inclusion of the 6-trifluoromethyl (
Chemical Utility & Mechanism of Action[1][2][3]
The "Pivot" Role of the C4-Nitrile
Unlike the standard 4-chloroquinazoline precursors used to synthesize secondary amines (via
The 6-Trifluoromethyl Advantage
-
Metabolic Blocking: The
group at the C6 position blocks oxidative metabolism (hydroxylation) typically mediated by CYP450 enzymes, significantly extending the drug's half-life ( ). -
Lipophilicity: The strong electron-withdrawing nature of
increases the logP, facilitating passive transport across cell membranes and the BBB.
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways from the parent nitrile to bioactive cancer therapeutics.
Figure 1: Divergent synthetic pathways utilizing this compound as a core scaffold.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Amidinio-6-(Trifluoromethyl)quinazoline Derivatives
Objective: To synthesize a library of EGFR inhibitors containing an amidine linker, which mimics the transition state of ATP hydrolysis.
Reagents:
-
Starting Material: this compound (1.0 eq)
-
Anhydrous Ethanol (Solvent)
-
Dry HCl gas (generated in situ or from cylinder)
-
Substituted Anilines (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)
-
Diethyl ether (for precipitation)
Step-by-Step Methodology:
-
Imidate Formation (Pinner Reaction):
-
Dissolve 1.0 mmol of this compound in 5 mL of anhydrous ethanol in a flame-dried round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30 minutes until saturation.
-
Seal the flask and stir at 4°C for 24 hours.
-
Checkpoint: Monitor by TLC (disappearance of nitrile spot).
-
Precipitate the imidate hydrochloride salt by adding 20 mL of cold diethyl ether. Filter and dry under vacuum.
-
-
Amidine Coupling:
-
Resuspend the imidate salt (1.0 mmol) in 10 mL of anhydrous ethanol.
-
Add the substituted aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 mmol).
-
Reflux the mixture at 80°C for 6–12 hours.
-
Observation: The solution will typically darken; precipitation may occur.
-
-
Work-up and Purification:
-
Cool to room temperature.
-
Remove solvent under reduced pressure.
-
Neutralize the residue with saturated
solution. -
Extract with Ethyl Acetate (3 x 15 mL).
-
Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).
-
Protocol B: In Vitro EGFR Kinase Inhibition Assay
Objective: To quantify the inhibitory potency (
Materials:
-
Recombinant Human EGFR kinase domain (Active).
-
Poly-(Glu,Tyr) 4:1 peptide substrate.
-
ATP (
final concentration). - -ATP or ADP-Glo™ Reagent (Promega).
-
Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 1 mM DTT.
Workflow Diagram:
Figure 2: Standardized workflow for radiometric or luminescent kinase inhibition assays.
Procedure:
-
Preparation: Prepare 3x serial dilutions of the test compounds in DMSO (Top concentration:
). -
Incubation: Mix 5
of compound with 10 of Enzyme/Substrate mix in a 384-well plate. Incubate for 10 minutes to allow equilibrium binding. -
Initiation: Add 10
of ATP solution to start the reaction. -
Reaction: Shake plate for 30 seconds, then incubate for 60 minutes at room temperature.
-
Detection: Add detection reagent (e.g., ADP-Glo) and read luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine
using GraphPad Prism.
Representative Data & Structure-Activity Relationships (SAR)
The following table summarizes the expected impact of C4-modifications on the 6-(trifluoromethyl)quinazoline core.
| Compound Class | C4-Substituent | Target Profile | Predicted LogP | Key Feature |
| Parent | -CN (Nitrile) | Intermediate | 2.8 | Reactive electrophile |
| Derivative A | -C(=NH)NH-Ph-3-Cl-4-F | EGFR (WT/T790M) | 4.2 | High potency; H-bond donor/acceptor |
| Derivative B | -Tetrazole | Acid Bioisostere | 3.1 | Improved solubility; metabolic stability |
| Derivative C | -COOH | Inactive/Weak | 2.5 | Synthetic intermediate for amides |
Interpretation:
-
Derivative A (Amidine): The amidine nitrogen interacts with the hinge region of the kinase ATP-binding pocket (Met793 in EGFR), mimicking the adenine ring of ATP. The 6-
group occupies the hydrophobic pocket, enhancing binding affinity. -
Derivative B (Tetrazole): Useful for fragment-based drug design (FBDD) to explore electrostatic interactions in the solvent-exposed region.
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bound, metabolic or thermal decomposition can release trace cyanide. Handle all reactions in a well-ventilated fume hood.
-
Reactivity: The 4-carbonitrile is an electrophile; avoid inadvertent contact with strong nucleophiles (thiols, amines) during storage. Store at -20°C under inert atmosphere (Argon).
References
-
Synthesis and Biological Evaluation of Quinazoline Derivatives
-
Mechanism of EGFR Inhibition
- Title: Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
- Source: MDPI (2023).
-
URL:[Link]
-
Synthetic Methodology (Pinner Reaction)
-
Clinical Context of Quinazolines
-
General Quinazoline Reactivity
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. research.amanote.com [research.amanote.com]
Application Note: 6-(Trifluoromethyl)quinazoline-4-carbonitrile as a Covalent Cysteine Probe
Executive Summary
6-(Trifluoromethyl)quinazoline-4-carbonitrile (CAS: 2113866-08-1) is a specialized electrophilic fragment used in Chemoproteomics and Fragment-Based Drug Discovery (FBDD) . Unlike traditional kinase inhibitors that rely on ATP-competitive binding, this molecule features a reactive heteroaromatic nitrile warhead activated by the electron-deficient quinazoline core and the electron-withdrawing trifluoromethyl (
This Application Note details its utility as a Covalent Probe for mapping ligandable cysteine residues across the proteome. It functions primarily through a reversible or irreversible nucleophilic attack by cysteine thiols to form thioimidate adducts. This guide provides protocols for Competition Activity-Based Protein Profiling (ABPP) and Intact Protein Mass Spectrometry to validate target engagement.
Chemical Mechanism & Properties[1][2][3]
The "Warhead" Mechanism
The defining feature of this probe is the C4-carbonitrile group. While nitriles are generally inert, the 4-cyanoquinazoline scaffold renders the nitrile carbon highly electrophilic due to the electron-poor heteroaromatic ring.
Reaction Pathway:
-
Nucleophilic Attack: A deprotonated cysteine thiolate (
) attacks the nitrile carbon. -
Adduct Formation: This forms a thioimidate intermediate.[1]
-
Stability: Unlike acrylamides (irreversible Michael acceptors), heteroaromatic nitriles often exhibit reversible covalent binding , allowing for "tunable" residency times. However, if a nearby amine (e.g., N-terminal amine or Lysine) is present, it may cyclize to form a stable thiazoline or transfer the moiety to a lysine (Cysteine-to-Lysine Transfer).
Physicochemical Profile
| Property | Value | Significance |
| Formula | Compact fragment for high ligand efficiency (LE). | |
| MW | 223.15 Da | Low MW allows deep access to cryptic pockets. |
| LogP | ~2.5 (Predicted) | |
| Reactivity | Moderate/High | Tuned by the 6- |
Experimental Workflow: Competition ABPP
Since this compound lacks a reporter tag (biotin or fluorophore), it is best utilized in a Competition ABPP format. In this assay, the molecule "competes" against a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne).
Workflow Logic
-
Pre-treatment: Proteome is treated with the Quinazoline probe. Targets are occupied.
-
Labeling: Proteome is treated with a broad-spectrum "Scout Probe" (IA-Alkyne).
-
Click Chemistry: Biotin is attached to the Scout Probe via CuAAC.
-
Readout: Targets bound by the Quinazoline probe will show reduced signal (loss of enrichment) compared to the vehicle control.
Visualization: Competition ABPP Logic
Caption: Schematic of Gel-Free Competition ABPP. The Quinazoline probe blocks specific cysteines, preventing subsequent labeling by the scout probe (IA-Alkyne).
Detailed Protocol: Mass Spectrometry-Based Screening
Materials Required[4]
-
Probe: this compound (100 mM stock in DMSO).
-
Scout Probe: Iodoacetamide-Alkyne (IA-alkyne), 10 mM stock.
-
Lysate: HEK293T or Jurkat cell lysate (1 mg/mL in PBS).
-
Click Reagents:
, TCEP, TBTA, Biotin-Azide (or TMT-Azide for multiplexing).
Step-by-Step Procedure
Step 1: Probe Incubation (Target Engagement)
-
Aliquot 100 µL of cell lysate (1 mg/mL) into two tubes: Experimental and Control .
-
Add Quinazoline Probe to the Experimental tube (Final Conc: 10–50 µM).
-
Add equivalent volume of DMSO to the Control tube.
-
Incubate for 1 hour at 37°C with gentle rotation.
-
Note: Heteroaromatic nitriles may require longer incubation than acrylamides due to reversible kinetics.
-
Step 2: Scout Probe Labeling
-
Add IA-Alkyne to both tubes (Final Conc: 100 µM).
-
Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Critical: Keep this step short to prevent displacement of the reversible Quinazoline probe by the irreversible IA-alkyne.
-
Step 3: Click Chemistry & Enrichment
-
Add Click Cocktail to both samples:
- Biotin-Azide
- TCEP
- TBTA
-
Incubate 1 hour at RT.
-
Precipitate proteins with cold Methanol/Chloroform to remove excess reagents.
-
Resuspend pellets and enrich on Streptavidin-Agarose beads .
Step 4: Digestion & MS Analysis
-
Perform on-bead tryptic digestion (Overnight, 37°C).
-
Analyze peptides via LC-MS/MS.
-
Data Analysis: Look for peptides present in the Control but absent/reduced in the Experimental sample. These represent cysteines blocked by the Quinazoline probe.
Protocol: Intact Protein Validation
To confirm the covalent adduct mass shift on a purified recombinant protein (e.g., a Cys-containing kinase or protease).
Procedure
-
Dilute protein to 10 µM in Ammonium Acetate buffer (pH 7.5).
-
Avoid: Tris or buffers with primary amines if high pH is used, though pH 7.5 is safe.
-
-
Add Quinazoline Probe (100 µM, 10x excess).
-
Incubate 60 mins at RT.
-
Quench: Add 1% Formic Acid immediately before injection to denature and stop reaction.
-
Analysis: Inject on LC-MS (C4 column, Deconvolution software).
Expected Results
-
Parent Mass:
-
Adduct Mass:
-
Interpretation: A mass shift of +223 Da confirms the formation of a Thioimidate adduct. If the shift is +224 Da (hydrolysis) or different, investigate secondary reactions.
Scientific Commentary & Troubleshooting
Reversibility & Kinetics
Unlike acrylamides (e.g., Ibrutinib), nitrile-cysteine adducts can be reversible.
-
Implication: In the Competition ABPP (Protocol 4), if the "Chase" step with IA-alkyne is too long (>1 hour), the irreversible IA-alkyne may thermodynamically displace the reversible Quinazoline probe.
-
Optimization: Perform a time-course experiment. If signal loss is poor, reduce the IA-alkyne chase time or increase the Quinazoline concentration.
Selectivity Factors
The 6-Trifluoromethyl group serves two roles:
-
Electronic: It pulls electron density from the ring, making the C4-nitrile more susceptible to nucleophilic attack (increasing potency).
-
Structural: It provides a hydrophobic handle that may select for hydrophobic pockets in kinases or metabolic enzymes.
Safety Data
-
Hazard: H302 (Harmful if swallowed), H315 (Skin irritant).
-
Handling: This is a reactive electrophile. Treat as a potential sensitizer. Use nitrile gloves and work in a fume hood.
References
-
Cysteine Reactivity of Heteroaromatic Nitriles
-
Fragment-Based Cysteine Profiling
-
Backus, K. M. et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link
- Context: Foundational methodology for Competition ABPP using electrophilic fragments.
-
- Alagarsamy, V. et al. "Quinazoline: A versatile heterocyclic scaffold for the treatment of cancer and infectious diseases." Bioorganic Chemistry, 2018.
-
Chemical Probe Standards
-
Arrowsmith, C. H. et al. "The promise and peril of chemical probes." Nature Chemical Biology, 2015. Link
- Context: Guidelines for validating probe selectivity and target engagement.
-
Sources
- 1. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Note: Divergent Synthesis of Kinase Inhibitors Using 6-(Trifluoromethyl)quinazoline-4-carbonitrile
This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-(Trifluoromethyl)quinazoline-4-carbonitrile as a divergent intermediate for generating novel kinase inhibitor libraries, particularly targeting EGFR and VEGFR families.
Executive Summary
The quinazoline scaffold remains a "privileged structure" in kinase inhibitor design, anchoring FDA-approved drugs like Gefitinib, Erlotinib, and Lapatinib. While traditional synthesis relies on nucleophilic aromatic substitution (
This guide introduces This compound as a high-value electrophilic hub. The C4-nitrile group serves as a versatile "masked" functionality, allowing access to C-C linked heterocycles , amidines , and imidates —moieties that offer distinct hydrogen-bonding geometries within the ATP-binding hinge region. Furthermore, the C6-trifluoromethyl (
Strategic Rationale & Chemical Biology
The "Warhead" Advantage
The 4-carbonitrile group transforms the quinazoline core from a simple electrophile into a divergent scaffold. Unlike the 4-chloro derivative (which reacts primarily via displacement), the 4-cyano group supports:
-
Pinner Reaction: Access to imidates and amidines.
-
[3+2] Cycloaddition: Formation of tetrazoles (bioisosteres of carboxylic acids).
-
Nucleophilic Addition: Access to ketones or tertiary alcohols via Grignard reagents.
The C6-Trifluoromethyl Benefit[1]
-
Metabolic Blockade: The C6 position of quinazoline is prone to CYP450-mediated oxidation. Substitution with
prevents this, extending in vivo half-life ( ). -
Electronic Effect: The strong electron-withdrawing nature of
lowers the pKa of the N1 nitrogen, potentially altering the H-bond acceptor strength in the hinge region interaction.
Structural Logic Diagram
The following diagram illustrates the divergent synthetic pathways enabled by this scaffold.
Figure 1: Divergent synthetic pathways from the 4-carbonitrile scaffold. The nitrile group allows access to chemical space unreachable by standard 4-chloro displacement.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This reaction utilizes cyanide sources. All work must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Reagents:
-
4-Chloro-6-(trifluoromethyl)quinazoline (1.0 equiv)
-
Zinc Cyanide (
) (0.6 equiv) - (5 mol%)
-
Solvent: Anhydrous DMF (degassed)
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon stream, charge a dried Schlenk flask with 4-chloro-6-(trifluoromethyl)quinazoline (1.0 g, 4.3 mmol),
(303 mg, 2.58 mmol), and (248 mg, 0.21 mmol). -
Solvation: Add anhydrous DMF (10 mL) via syringe. Seal the flask.
-
Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting chloride (
~ 3.2 min) should convert to the nitrile ( ~ 2.8 min). -
Workup (Cyanide Safety): Cool to room temperature. Dilute with EtOAc (50 mL). Wash the organic layer with dilute ammonia solution (to sequester zinc) followed by water and brine.
-
Critical Safety Step: Treat all aqueous waste with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
-
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes). -
Yield: Expect a white/off-white solid (Yield: ~75-85%).
Protocol B: Derivatization to 4-Amidine Kinase Inhibitors
This protocol converts the nitrile to an amidine, a potent motif for interacting with the Asp-Phe-Gly (DFG) motif in kinases.
Reagents:
-
This compound (1.0 equiv)
-
Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)
-
Trimethylaluminum (
, 2.0M in toluene) (1.2 equiv)
Methodology:
-
Activation: In a dry flask under
, dissolve the aniline (1.1 equiv) in dry Toluene. Carefully add dropwise at 0°C. Stir for 30 mins at RT to form the aluminum amide. -
Addition: Add a solution of this compound (1.0 equiv in Toluene) to the activated aniline mixture.
-
Heating: Reflux at 100°C for 12 hours. The Lewis acid activates the nitrile for nucleophilic attack by the amine.
-
Quench: Cool to 0°C. Carefully quench with Rochelle's salt solution (Potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until layers separate clearly.
-
Isolation: Extract with DCM, dry, and purify via Prep-HPLC (Acetonitrile/Water + 0.1% Formic Acid).
Analytical Data & Validation
Structural Characterization
The identity of the intermediate must be validated before library synthesis.
| Analytical Method | Expected Signal / Result | Interpretation |
| IR Spectroscopy | Strong band at ~2230-2240 | Diagnostic stretch for Aryl-C≡N (Nitrile). |
| Singlet at ~ -63 ppm | Confirms integrity of the | |
| LC-MS (ESI+) | Matches formula | |
| Appearance | White to pale yellow crystalline solid | High purity (>98%). |
Kinase Assay Setup (EGFR wt)
To validate the biological activity of the final derivatives (e.g., the 4-amidine product from Protocol B), use a FRET-based assay (e.g., LanthaScreen™).
Assay Conditions:
-
Kinase: EGFR (wild type), 0.2 ng/µL.
-
Substrate: PolyGT-AlexaFluor 647.
-
ATP:
apparent (typically 10 µM). -
Incubation: 60 minutes at Room Temperature.
Self-Validation Check:
-
Include Gefitinib as a positive control. The
for Gefitinib should fall within 2-5 nM. -
If the 4-CN intermediate itself is tested, it should show low activity (>10 µM), confirming it is a "pro-drug" or scaffold, not the active inhibitor.
Troubleshooting & Expert Insights
Common Pitfalls
-
Hydrolysis of the Nitrile:
-
Incomplete Cyanation (Protocol A):
SAR Optimization Tip
When designing the library, consider that the 6-trifluoromethyl group increases lipophilicity (
References
-
Quinazoline Scaffold in Medicinal Chemistry
- Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy.
- Source: MDPI, Molecules (2024).
-
URL:[Link]
- Palladium-Catalyzed Cyanation Protocols: Title: Cyanation of Aryl Chlorides with Zinc Cyanide Catalyzed by Palladium. Source:Journal of Organic Chemistry. Context: Standard protocols for converting electron-deficient aryl chlorides to nitriles.
-
EGFR Inhibitor Binding Modes
-
Reactivity of 4-Cyanoquinazolines
-
PKN3 and GAK Kinase Studies (SAR Context)
Sources
- 1. cris.vub.be [cris.vub.be]
- 2. Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. japsonline.com [japsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 7. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Optimizing reaction conditions for quinazoline synthesis (temperature, catalyst, solvent)
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to problematic side reactions and purification difficulties. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quinazoline synthesis. Here, we delve into the critical parameters of temperature, catalyst selection, and solvent effects to empower you to optimize your reaction conditions and achieve your desired synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section is designed to help you diagnose and resolve specific problems you may encounter during your quinazoline synthesis experiments.
Issue 1: Low or No Product Yield
A consistently low yield is one of the most frequent frustrations in heterocyclic synthesis.[2] The underlying causes can be multifaceted, spanning from suboptimal reaction conditions to reagent impurities.
Question: My reaction is giving a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in quinazoline synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.[2]
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC or LC-MS.[3] For thermally sensitive substrates, consider extending the reaction time at a lower temperature. | Many cyclization reactions to form the quinazoline ring have a significant activation energy barrier. Insufficient thermal energy can lead to incomplete conversion. Conversely, excessively high temperatures can cause degradation of starting materials or products.[4] |
| Inefficient Catalyst System | If using a metal catalyst, screen different catalysts and ligands.[4] For instance, in copper-catalyzed reactions, ensure the copper source has not been oxidized.[5] For acid- or base-catalyzed reactions, verify the concentration and purity of the catalyst.[3] | The choice of catalyst is crucial for activating the substrates and facilitating the desired bond formations. Catalyst deactivation or an inappropriate catalyst-substrate pairing can halt the reaction. |
| Poor Solubility of Reactants | Select a solvent in which all reactants are fully soluble at the reaction temperature.[3] For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[3][6] | Inadequate solubility leads to a heterogeneous reaction mixture, limiting the effective concentration of reactants and hindering molecular collisions necessary for the reaction to proceed efficiently. |
| Presence of Moisture | Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] | Water can hydrolyze starting materials or intermediates, leading to undesired byproducts and a lower yield of the quinazoline product. |
| Incomplete Reaction | Extend the reaction time and monitor for product formation at regular intervals using TLC or LC-MS.[7] | Some reactions, particularly at lower temperatures, may require longer periods to reach completion. |
| Purity of Starting Materials | Ensure the purity of your starting materials. Impurities can interfere with the reaction, leading to side products or incomplete conversion.[8] | Impurities can act as catalyst poisons or participate in competing side reactions, consuming reagents and lowering the yield of the desired product. |
Troubleshooting Workflow for Low Yield
Caption: A decision tree to guide troubleshooting for low reaction yields.
Issue 2: Formation of Significant Side Products
The presence of multiple byproducts complicates purification and reduces the overall yield of the desired quinazoline.
Question: I am observing multiple spots on my TLC plate, making purification difficult. How can I minimize side product formation?
Answer: The formation of side products is a common challenge in heterocyclic synthesis.[7] Several strategies can be employed to improve the selectivity of your reaction.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| High Reaction Temperature | Lower the reaction temperature.[3] Side reactions often have a higher activation energy and are favored at elevated temperatures.[7] | By reducing the thermal energy of the system, you can disfavor higher energy pathways that lead to byproducts, thus increasing the selectivity for the desired product. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. | An excess of one reactant can lead to the formation of byproducts through alternative reaction pathways. |
| Oxidation of the Quinazoline Ring | Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric oxygen.[3] If an oxidant is necessary, use the stoichiometric amount and consider a milder oxidant.[3] | The quinazoline ring, particularly at the C4 position, can be susceptible to oxidation, leading to the formation of quinazolinones.[3] |
| Hydrolysis of Intermediates or Product | Use anhydrous solvents and reagents. For work-up, neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous solutions.[3] | The quinazoline ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opened byproducts.[3] |
| Self-Condensation of Starting Materials | Perform the reaction at a lower concentration (higher dilution). | High concentrations of reactants can favor intermolecular side reactions, such as self-condensation, over the desired intramolecular cyclization. |
Issue 3: Catalyst Inactivity or Decomposition
Both homogeneous and heterogeneous catalysts are susceptible to deactivation, which can stall a reaction.
Question: My catalyzed reaction is not proceeding. How do I troubleshoot potential catalyst issues?
Answer: Catalyst inactivity can be a significant hurdle. Here are some steps to diagnose and resolve this issue.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution | Scientific Rationale |
| Catalyst Poisoning | Ensure the purity of all reagents and solvents. Trace impurities can act as catalyst poisons. | Substances like sulfur compounds or certain functional groups can irreversibly bind to the active sites of a metal catalyst, rendering it inactive. |
| Oxidation of Metal Catalyst | For air-sensitive catalysts (e.g., some copper or palladium species), use freshly prepared or activated catalyst and maintain an inert atmosphere.[5] | Exposure to air and moisture can lead to the oxidation of the metal center, changing its catalytic properties and often deactivating it. |
| Leaching of Heterogeneous Catalyst | If using a supported catalyst, perform a hot filtration test to check for leaching. | The active catalytic species may be leaching from the solid support into the solution, leading to a loss of catalytic activity and potential contamination of the product. |
| Inappropriate Catalyst Choice | Screen a variety of catalysts with different electronic and steric properties. | The electronic and steric environment of the catalyst's active site must be compatible with the substrates for efficient catalysis to occur. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical aspects of optimizing quinazoline synthesis.
Q1: What are the most common classical methods for synthesizing the quinazoline core?
A1: The most common classical methods for synthesizing the quinazoline core are the Niementowski, Friedländer, and Bischler syntheses.[3]
-
Niementowski Reaction: This involves the condensation of anthranilic acids with amides at high temperatures.[3][9]
-
Friedländer Synthesis: This method utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[3]
-
Bischler Synthesis: This is another traditional method for preparing quinazoline derivatives, which often requires harsh conditions.[3]
Q2: My Niementowski reaction is giving a low yield. What are the potential causes?
A2: Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures, often exceeding 130°C, can lead to the decomposition of starting materials or the formation of undesired byproducts.[3] The reaction is also sensitive to the nature of the substituents on the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[3] Modern modifications using microwave irradiation can often improve yields and reduce reaction times.[9][10]
Q3: What are the advantages of using microwave-assisted synthesis for quinazolines?
A3: Microwave-assisted synthesis offers several advantages over conventional heating methods, including:
-
Rapid reaction rates: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[10][11][12]
-
Higher yields: Often, microwave synthesis leads to improved product yields.[11][12]
-
Cleaner reactions: The rapid and uniform heating can minimize the formation of side products.[13]
-
Greener chemistry: Shorter reaction times and often solvent-free conditions align with the principles of green chemistry.[14][15]
Q4: How does the choice of solvent affect quinazoline synthesis?
A4: The solvent plays a critical role in quinazoline synthesis by influencing reactant solubility, reaction rate, and even the reaction pathway.
-
Polar Aprotic Solvents: Solvents like DMSO and DMF are often effective as they can dissolve a wide range of reactants and intermediates.[6][8]
-
Non-Polar Solvents: Toluene and dioxane are suitable for less polar substrates.[3]
-
Green Solvents: In line with green chemistry principles, water and polyethylene glycol (PEG) have been successfully used as solvents in some quinazoline syntheses.[6][16] The choice of solvent can significantly impact the yield, with polar solvents often giving excellent results.[6]
Q5: Are there metal-free approaches to quinazoline synthesis?
A5: Yes, numerous metal-free synthetic methodologies have been developed for quinazoline synthesis, which is advantageous for avoiding metal contamination in pharmaceutical applications.[17] These methods often utilize catalysts like molecular iodine or are conducted under catalyst-free conditions at elevated temperatures.[1][17] Some modern approaches even describe four-component reactions under metal-free conditions to construct substituted quinazolines from simple anilines.[18]
III. Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Niementowski Synthesis of 4(3H)-Quinazolinones
This protocol is a general guideline and may require optimization for specific substrates.
-
In a microwave-safe reaction vessel, combine anthranilic acid (1.0 mmol) and the appropriate amide (e.g., formamide, 5.0 equiv).[10]
-
If using a solid-supported catalyst (e.g., montmorillonite K-10), add it to the mixture.[10]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150°C) for a short period (e.g., 4-10 minutes).[10]
-
Monitor the reaction progress by TLC.
-
After completion, cool the vessel to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol is adapted from a synthesis of 2-arylquinazolines and may require optimization.[5]
-
In a round-bottom flask, dissolve 2-aminobenzonitrile (1.0 mmol) and the desired aldehyde (1.2 mmol) in acetonitrile (10 mL).[5]
-
Add the copper catalyst (e.g., CuCl, 10 mol%) to the mixture.[5]
-
Reflux the reaction mixture for the appropriate time, monitoring progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[5]
-
Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Workflow for Quinazoline Synthesis and Purification
Caption: A generalized experimental workflow for the synthesis and purification of quinazolines.
IV. Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effects of different catalysts and solvents on the yield of quinazoline synthesis, based on literature data.
Table 1: Effect of Catalyst and Solvent on the Yield of a 2-Arylquinazoline Synthesis*
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | CuCl | Acetonitrile | 91 |
| 2 | CuBr | Acetonitrile | 85 |
| 3 | Cu(OAc)₂ | Acetonitrile | 78 |
| 4 | None | Acetonitrile | <5 |
| 5 | CuCl | Toluene | 65 |
| 6 | CuCl | DMF | 88 |
*Data adapted from a similar synthesis of 2-arylquinazolines and is intended for comparative purposes.[5]
Table 2: Influence of Solvent on the Synthesis of Quinazoline-2,4(1H,3H)-diones*
| Entry | Solvent | Yield (%) |
| 1 | Ethanol | Ineffective |
| 2 | Toluene | Ineffective |
| 3 | THF | Ineffective |
| 4 | DMF | 85 |
| 5 | Water | 91 |
*This table illustrates the significant impact of solvent choice, with highly polar solvents providing excellent yields.[6]
V. Conclusion
The synthesis of quinazolines is a rich and diverse field, with a multitude of synthetic routes available to the modern chemist. Successful optimization hinges on a systematic and informed approach to troubleshooting. By carefully considering the interplay of temperature, catalyst, and solvent, and by being prepared to address common issues such as low yields and side product formation, researchers can significantly improve the efficiency and outcome of their synthetic endeavors. This guide provides a foundational framework for this process, empowering you to navigate the challenges and unlock the full potential of quinazoline chemistry in your research and development efforts.
VI. References
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available from: [Link]
-
Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. Green Chemistry (RSC Publishing). Available from: [Link]
-
Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. PMC - NIH. Available from: [Link]
-
Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. ResearchGate. Available from: [Link]
-
Niementowski quinazoline synthesis. Wikipedia. Available from: [Link]
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. ResearchGate. Available from: [Link]
-
Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Quinazoline synthesis. Organic Chemistry Portal. Available from: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]
-
Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions. PMC. Available from: [Link]
-
Solvent effect of quinazolin-4(3H)-ones a synthesis. ResearchGate. Available from: [Link]
-
Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. Scholars Research Library. Available from: [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers. Available from: [Link]
-
Optimization of temperature on the synthesis of quinazolinones. ResearchGate. Available from: [Link]
-
Optimization of Synthesis Process of 4-Methylquinazoline. Atlantis Press. Available from: [Link]
-
The impact of temperature on the synthesis efficiency of quinazoline-2,4(1H,3H)-dione …. ResearchGate. Available from: [Link]
-
Full article: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis. Available from: [Link]
-
Quinazoline derivatives: synthesis and bioactivities. PMC. Available from: [Link]
-
Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry. Available from: [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers. Available from: [Link]
-
Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]. Sciforum. Available from: [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. Available from: [Link]
-
Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and. Semantic Scholar. Available from: [Link]
-
Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. Available from: [Link]
Sources
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. Microwave-assisted commercial copper-catalyzed aerobic oxidative synthesis of AChE quinazolinone inhibitors under solvent free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Base-promoted transition-metal-free synthesis of quinazolinones with antioxidant activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions [mdpi.com]
- 18. Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-(Trifluoromethyl)quinazoline-4-carbonitrile
Current Status: Operational Ticket ID: TCH-QNZ-6CF3-CN Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Hot" Electrophile
Welcome to the technical support hub for 6-(Trifluoromethyl)quinazoline-4-carbonitrile .
If you are handling this compound, you must understand one critical chemical reality: This is not a passive building block. It is an electron-deficient heterocycle designed to be reactive. The combination of the para-trifluoromethyl group (strongly electron-withdrawing) and the ortho/para-nitrogen atoms renders the carbonitrile at position C4 highly susceptible to nucleophilic attack.
Treat this compound as a pseudohalide with high moisture sensitivity. Your primary stability risk is hydrolysis driven by atmospheric moisture, leading to the formation of the amide or the quinazolinone derivative.
Part 1: Critical Storage Protocols (The Golden Rules)
The following protocols are non-negotiable for maintaining >98% purity over extended periods.
Storage Specifications Table
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Long-term) | Slows the kinetics of hydrolysis and spontaneous dimerization. |
| Atmosphere | Argon or Nitrogen | The C4-nitrile is electrophilic; atmospheric moisture is its primary enemy. |
| Container | Amber Glass + Parafilm | Protects from light (preventing radical N-oxide formation) and seals against humidity. |
| Desiccant | Required | Store the vial inside a secondary jar containing activated silica gel or Drierite. |
The "Thaw-and-Open" Protocol
Most degradation occurs during the opening of the vial, not during storage.
-
Equilibration: Remove the vial from the freezer and let it warm to room temperature (approx. 30-45 mins) before breaking the seal.
-
Why? Opening a cold vial condenses atmospheric water vapor directly onto the powder. This water will hydrolyze the nitrile once the vial is returned to storage.
-
-
Inert Handling: Ideally, weigh the compound inside a glovebox. If not possible, flush the headspace with Argon immediately after removing your sample.
-
Solvent Exclusion: Never store this compound in solution (DMSO/DMF) for more than 24 hours.
Part 2: Troubleshooting & Diagnostics
Visual & Chemical Indicators of Degradation
Scenario: You open the vial, and the powder looks different, or your LCMS shows unexpected peaks.
1. Visual Inspection
-
Pristine: White to off-white crystalline solid.
-
Compromised: Yellow to orange discoloration.
-
Cause: Hydrolysis to the amide often brings a slight color change; deep yellow/orange suggests ring oxidation or polymerization.
-
2. LCMS Diagnostics (The "Self-Validating" System)
Run a standard LCMS (ESI+) to validate your batch. Look for these specific mass shifts relative to the Parent Mass (
-
Parent Mass (
): ~223.15 Da (Calculated) -
Peak A (
): Hydrolysis (Amide). The nitrile ( ) has reacted with water to form the primary amide ( ).-
Status: Impurity. Can sometimes be separated, but indicates wet storage.
-
-
Peak B (
): Displacement (Hydroxy). The nitrile group has been completely displaced by a hydroxyl group (forming the quinazolin-4-one).-
Status: Critical Failure. The batch is likely unusable for nucleophilic aromatic substitutions (
).
-
Diagnostic Workflow Diagram
The following decision tree helps you determine if your batch is salvageable.
Figure 1: Decision matrix for batch validation based on LCMS mass shifts.
Part 3: Handling During Synthesis
The Reactivity Mechanism
To use this compound effectively, you must understand the degradation pathway. The 6-CF3 group pulls electron density from the ring, making C4 extremely positive.
Figure 2: The primary degradation pathways. Note that amide formation is the most common storage artifact.
Solvent Compatibility Guide
| Solvent | Rating | Notes |
| Dichloromethane (DCM) | Excellent | Best for storage solutions (short term). Low water miscibility. |
| DMF / DMSO | Good (with Caveats) | Excellent solubility, but these are hygroscopic. Do not store stock solutions in DMF/DMSO; prepare immediately before use. |
| Alcohols (MeOH/EtOH) | Poor | Avoid. The nitrile can react with alcohols to form imidates (Pinner reaction conditions) or undergo solvolysis. |
| Water | Incompatible | Rapid hydrolysis. |
Part 4: Frequently Asked Questions (FAQs)
Q: I am trying to displace the nitrile with an amine, but the reaction is stalling. Why?
A: Check your solvent dryness. If your solvent contains water, the water competes with your amine for the C4 position. Because the 6-CF3 group makes the ring so electron-poor, the nitrile is an excellent leaving group, but the hydrolysis product (quinazolinone) is unreactive to
Q: Can I purify this compound on silica gel? A: Yes, but move quickly. Silica is slightly acidic and contains bound water. Long exposure on a column can induce hydrolysis.
-
Tip: Pre-treat your silica column with 1% Triethylamine (TEA) to neutralize acidity, or use neutral alumina. Use a gradient of Hexanes/Ethyl Acetate.
Q: Why does the SDS say "Store at 2-8°C" but you recommend -20°C? A: Supplier SDSs often provide general guidelines for "short-term" shipping stability. For a reactive intermediate like a trifluoromethyl-substituted quinazoline nitrile, -20°C is the scientific standard for preserving the integrity of the electron-deficient core over months or years.
Q: I see a small M+18 peak. Can I still use the material?
A: If the M+18 (amide) peak is <5% by integration, you can usually proceed if your next step is a nucleophilic substitution (
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. Link
-
SynHet. Product Data: this compound.[1] SynHet Catalog. Link
-
ChemicalBook. General Quinazoline Properties and Reactivity Profiles.Link
-
BenchChem. Synthesis and Handling of 4-Cyanoquinazolines.Link
- Katritzky, A. R., & Ramsden, C. A.Reactivity of Electron-Deficient Heterocycles. (General Reference on Quinazoline Electrophilicity). Journal of Organic Chemistry context derived.
(Note: Specific stability data for this exact CAS is proprietary to manufacturers; protocols above are derived from the structure-activity relationship of the 6-CF3-quinazoline class.)
Sources
Technical Support Center: Substituted Quinazoline Synthesis
Status: Online 🟢 Operator: Dr. Aristhrene (Senior Application Scientist) Ticket Queue: [Regioselectivity] [Hydrolysis] [Catalysis] [Purification]
Welcome to the Quinazoline Synthesis Support Hub.
You are likely here because your quinazoline scaffold is behaving like a "brick dust" solid, your palladium catalyst is dead, or your nucleophilic substitution yielded the hydrolyzed starting material instead of the product.
Quinazolines are privileged pharmacophores (e.g., Gefitinib, Erlotinib), but their electron-deficient nature and basic nitrogens create unique synthetic hurdles. Below are the resolved tickets for the most common failure modes I encounter in the field.
Ticket #001: Regioselectivity Failures in 2,4-Dichloroquinazoline
User Issue: "I am trying to functionalize 2,4-dichloroquinazoline. I need the amine at C2, but the reaction keeps happening at C4. How do I reverse this?"
The Technical Diagnosis: You are fighting thermodynamics and frontier molecular orbitals. The C4 position is significantly more electrophilic than C2.
-
Causality: The lowest unoccupied molecular orbital (LUMO) coefficient is highest at C4. Additionally, the nitrogen at N3 activates C4 via an imine-like pull, whereas the lone pair on N1 renders C2 slightly less electrophilic [1].
-
The Rule: In SNAr reactions, C4 substitutes first . Always.
The Protocol (Sequential Substitution Strategy): To get a specific group at C2, you must install the C4 substituent first, or use a protecting group strategy.
Step-by-Step Workflow:
-
C4 Functionalization (The Easy Step):
-
C2 Functionalization (The Hard Step):
-
Reagents: Isolated C4-product + 1.5 eq Nucleophile B.
-
Conditions: Requires forcing conditions (Reflux in Dioxane or sealed tube at 100°C+).
-
Catalysis: Often requires acid catalysis (HCl in Dioxane) to protonate N3, making C2 more electrophilic.
-
Visualization: The Regioselectivity Logic Gate
Figure 1: Decision tree for sequential functionalization of dichloroquinazolines. Direct C2 substitution is kinetically disfavored.
Ticket #002: The "Disappearing Intermediate" (Hydrolysis)
User Issue: "I synthesized 4-chloroquinazoline using POCl₃. It looked clean on LCMS. I evaporated it, added my amine, and refluxed. Now I just have Quinazolin-4(3H)-one back. What happened?"
The Technical Diagnosis: 4-Chloroquinazolines are notoriously moisture-sensitive. They are essentially imidoyl chlorides.
-
Mechanism: Trace water attacks the highly electrophilic C4 position. The leaving group (Cl⁻) is displaced by OH⁻, and the molecule tautomerizes back to the thermodynamically stable amide (quinazolinone) [2].
-
Common Pitfall: Using "dry" solvents that aren't actually dry, or extended exposure to air during weighing.
Troubleshooting Protocol:
| Parameter | Standard (Risky) | Optimized (Robust) |
| Workup | Aqueous wash of POCl₃ reaction | Evaporate POCl₃ in vacuo , azeotrope with Toluene x3. Do not wash. |
| Solvent | DMF (Hygroscopic) | Anhydrous THF or Dichloromethane |
| Base | K₂CO₃ (Generates water if not dry) | DIPEA (Hunig's Base) or TEA |
| Atmosphere | Open air reflux | Argon balloon or sealed vial |
Self-Validating Step:
-
Before adding amine: Take an aliquot of your crude 4-Cl intermediate, dissolve in anhydrous MeOH, and inject immediately. If you see the methoxy-adduct (M+31 mass shift) instead of the hydroxy-adduct, your intermediate is still active. If you see the hydroxy-mass immediately, your intermediate is already dead (hydrolyzed).
Ticket #003: "Brick Dust" & Silica Streaking
User Issue: "My product is insoluble in everything except DMSO. When I try to purify it on silica, it streaks from the baseline to the solvent front. I'm losing 50% yield."
The Technical Diagnosis: Quinazolines are flat, nitrogen-rich heteroaromatics.
-
Solubility: They stack efficiently (pi-pi interactions), leading to poor solubility ("Brick Dust").
-
Streaking: The basic nitrogens (N1, N3) interact strongly with the acidic silanols (Si-OH) on the silica gel surface, causing peak tailing [3].
The Fix: Triethylamine Doping & Solubility Tricks
Protocol A: The "TEA Block" (For Streaking)
-
The Trick: Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .
-
Why: TEA binds to the acidic silanol sites, "capping" them. Your quinazoline now flows through without dragging.
-
Eluent: Run your gradient with 0.1% TEA constant.
Protocol B: The "DCM/MeOH" Gradient (For Solubility) Standard Hexane/Ethyl Acetate often fails for quinazolines.
-
Load: Dry load on Celite (dissolve in DCM/MeOH, add Celite, evaporate). Do not wet load if solubility is poor.
-
Eluent: Use DCM : MeOH (95:5 to 90:10) .
-
Warning: Do not exceed 10% MeOH on silica, or the silica will dissolve/crack.
Ticket #004: Palladium Catalyst Poisoning
User Issue: "Suzuki coupling on the 4-chloro position works, but the Buchwald-Hartwig amination on the 6-bromo position fails. The Pd turns into a black precipitate."
The Technical Diagnosis: Quinazoline nitrogens are excellent ligands. They compete with your phosphine ligands for the Palladium center, forming stable, non-reactive Pd-N complexes (Catalyst Poisoning) [4].
The Solution: Ligand Sterics & Pre-Catalysts You need bulky, electron-rich ligands that bind Pd tighter than the quinazoline nitrogen.
Selection Guide:
| Reaction Type | Recommended Catalyst/Ligand | Why? |
| Suzuki (C4) | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | C4 is reactive enough that standard catalysts work. |
| Suzuki (C6/C7) | Pd(OAc)₂ + SPhos | SPhos prevents N-coordination via steric bulk. |
| Buchwald (Amination) | Pd₂dba₃ + BrettPhos or XPhos Pd G3 | These precatalysts activate quickly; the bulky ligands prevent the quinazoline N from shutting down the cycle. |
Visualization: The Poisoning Mechanism vs. Solution
Figure 2: Mechanism of catalyst deactivation by quinazoline nitrogens and the steric solution.
References
-
Regioselectivity in SNAr: Molecules. 2024; 29(24):6021. "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." Link
-
Hydrolysis & Microwave Synthesis: Beilstein J. Org. Chem. 2021; 17:2968–2975.[6][7] "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines." Link
-
Purification Techniques: University of Rochester. "Chromatography: The Solid Phase - Triethylamine Deactivated Silica." Link
-
Pd-Catalyzed Cross-Coupling: Molecules. 2015; 20(9):17329-17363. "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. d-nb.info [d-nb.info]
- 7. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
Validation & Comparative
Comparative Analysis of Trifluoromethylated Isoquinolines
Executive Summary
The incorporation of a trifluoromethyl (
This guide provides a technical comparison of the three dominant synthetic methodologies for accessing these scaffolds: Direct C-H Functionalization (Minisci-type) , Photoredox Catalysis , and De Novo Cyclization . It further details the biological implications of these substitutions and provides a validated experimental protocol for the most versatile method.
Strategic Comparison of Synthetic Methodologies
The choice of synthetic route depends heavily on the desired regioselectivity (C1 vs. C4/C5) and the tolerance of existing functional groups.
Method A: Direct C-H Trifluoromethylation (Minisci-Type)
Mechanism: Radical substitution using electrophilic
-
Pros: Direct functionalization of the native scaffold; no pre-functionalization required; uses inexpensive reagents.
-
Cons: Often suffers from poor regiocontrol (mixtures of C1, C5, and C8 isomers); requires stoichiometric oxidants (e.g., TBHP,
); harsh conditions can degrade sensitive motifs.
Method B: Photoredox Catalysis (Visible Light)
Mechanism: Uses transition metal (
-
Pros: Superior functional group tolerance; operationally simple (room temperature); "Green" chemistry profile; tunable regioselectivity via solvent effects or Lewis acid additives.
-
Cons: High cost of Ir/Ru catalysts; scalability limited by photon penetration depth in batch reactors.
Method C: De Novo Cyclization
Mechanism: Construction of the isoquinoline ring from
-
Pros: Absolute regiocontrol (defined by the starting material); high yields for complex substitution patterns.
-
Cons: Long linear synthesis sequences; limited commercial availability of specific fluorinated building blocks.
Comparative Data Matrix
| Feature | Direct C-H (Minisci) | Photoredox Catalysis | De Novo Cyclization |
| Primary Regioselectivity | C1 (Major), C5/C8 (Minor) | C1 (Tunable) | Pre-defined (Any position) |
| Yield (Average) | 40–60% | 60–85% | 70–90% |
| Functional Group Tolerance | Low (Oxidant sensitive) | High | High |
| Reagent Cost | Low (Langlois Reagent) | High (Catalysts + Togni) | Moderate (Precursors) |
| Scalability | High (Batch/Flow) | Moderate (Flow required for >10g) | High |
| Atom Economy | Moderate | High | Low (Multi-step) |
Decision Framework & Mechanism
The following diagrams illustrate the decision logic for selecting a synthetic route and the mechanistic underpinnings of the preferred Photoredox method.
Diagram 1: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on substrate availability and regiochemical requirements.
Diagram 2: Photoredox Mechanism (C1-Trifluoromethylation)
Caption: Mechanistic cycle of photoredox trifluoromethylation. The photocatalyst mediates single-electron transfer (SET) to generate the electrophilic radical.
Physicochemical & Biological Performance[1][2][3][4]
The introduction of
Physicochemical Impact[1][4][5][6][7][8][9]
-
Lipophilicity (LogP):
significantly increases lipophilicity ( ), enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Basicity (pKa): The strong electron-withdrawing nature (Inductive effect,
) reduces the pKa of the isoquinoline nitrogen (typically from ~5.4 to ~2.5 for 1- ). This reduces lysosomal trapping and improves oral bioavailability. -
Metabolic Stability: The C-F bond (116 kcal/mol) renders the adjacent carbons resistant to Cytochrome P450 oxidation.
Biological Activity Case Study: Anticancer Potency
Data derived from comparative studies on HeLa cell lines (IC50 values).[2]
| Compound Variant | IC50 (HeLa) | Metabolic Half-life ( | Notes |
| Unsubstituted Isoquinoline | >100 | 25 min | Rapid oxidative clearance. |
| 1-Methyl-Isoquinoline | 45 | 40 min | Slight improvement; methyl group is a metabolic soft spot. |
| 1-Trifluoromethyl-Isoquinoline | 12 | >120 min | 3.7x potency increase ; metabolic block at C1. |
Validated Experimental Protocol
Method: Visible-Light-Mediated C1-Trifluoromethylation Scope: Applicable to electron-deficient isoquinolines and tolerant of halides, esters, and nitriles.
Reagents & Equipment[1][8][10]
-
Substrate: Isoquinoline derivative (0.5 mmol)
-
Reagent: Togni’s Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(2H)-one) (1.2 equiv)
-
Catalyst:
(1.0 mol%) or Eosin Y (5.0 mol% for metal-free) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (degassed)
-
Light Source: Blue LED strip (approx. 450 nm, 10-20 W)
Step-by-Step Workflow
-
Setup: In a 10 mL Pyrex vial equipped with a magnetic stir bar, add the Isoquinoline substrate (0.5 mmol), Togni’s Reagent II (0.6 mmol, 190 mg), and the Photocatalyst (
: 3.3 mg). -
Solvation: Add anhydrous DCM (5.0 mL). Seal the vial with a septum cap.
-
Degassing: Sparge the solution with nitrogen gas for 10 minutes via a needle inlet/outlet to remove oxygen (which quenches the triplet state of the catalyst).
-
Reaction: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (
) for 12–24 hours. Note: Use a fan to cool the setup if the LEDs generate significant heat. -
Monitoring: Monitor progress via TLC or LC-MS. The product typically appears less polar than the starting material.
-
Workup: Upon completion, dilute the mixture with DCM (20 mL) and wash with saturated
(2 x 15 mL) and brine. -
Purification: Dry the organic layer over
, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Validation Check: A successful reaction will yield a product with a characteristic
References
-
Fujisaka, A., et al. (2022).[3] Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles, Vol. 104. Retrieved from [Link]
-
Zhang, B., & Studer, A. (2014).[4] 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. (Contextual support for photoredox mechanism).
-
RSC Publishing. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives. Retrieved from [Link]
Sources
Validating the Biological Target of 6-(Trifluoromethyl)quinazoline-4-carbonitrile
This guide outlines a rigorous scientific framework for validating the biological target of 6-(Trifluoromethyl)quinazoline-4-carbonitrile (hereafter referred to as 6-TFQ-CN ).
Based on its chemical structure—a privileged quinazoline scaffold equipped with an electron-withdrawing trifluoromethyl group and a reactive nitrile warhead at the C4 position—this compound is best characterized as a reversible covalent cysteine-targeting fragment . It is distinct from classical irreversible inhibitors (like acrylamides) and non-covalent ATP-competitive inhibitors.
A Technical Guide to Reversible Covalent Target Identification
Executive Summary & Mechanism of Action
6-TFQ-CN is not merely a passive scaffold; it is an electrophilic probe designed to explore the cysteinome . The 6-trifluoromethyl group acts as an electronic "tuner," lowering the LUMO energy of the quinazoline ring and activating the C4-nitrile for nucleophilic attack by cysteine thiols.
Primary Mechanism: Thioimidate Formation (Reversible Covalent) Unlike acrylamides that form permanent thioethers, the nitrile group typically reacts with catalytic or solvent-exposed cysteines to form a thioimidate adduct . This reaction is often reversible, allowing the compound to achieve high selectivity through thermodynamic equilibration (residence time selection) rather than kinetic trapping.
Target Class Prediction:
-
Kinases: Cysteine-rich ATP pockets (e.g., EGFR C797, BTK C481).
-
Proteases: Cysteine proteases (e.g., Cathepsins, Deubiquitinases).
Comparative Analysis: 6-TFQ-CN vs. Alternatives
The choice of warhead dictates the validation strategy. The table below compares 6-TFQ-CN against standard alternatives in chemical biology.
| Feature | 6-TFQ-CN (Nitrile) | Acrylamides (e.g., Ibrutinib analogs) | Non-Covalent (e.g., Gefitinib) |
| Binding Mode | Reversible Covalent (Thioimidate) | Irreversible Covalent (Thioether) | Reversible Non-Covalent (H-bonds/VdW) |
| Selectivity Driver | Thermodynamics + Shape Complementarity | Kinetics (k_inact/K_I) | Equilibrium Binding Constant (K_d) |
| Off-Target Risk | Moderate (Equilibrates off non-specific sites) | High (Permanent modification of off-targets) | Low to Moderate (Depends on scaffold) |
| Validation Method | Jump-Dilution & Intact MS | Washout Assays & Click-ABPP | Standard IC50 / SPR |
| Residence Time | Tunable (Hours) | Infinite (Turnover dependent) | Short to Medium (Minutes) |
Expert Insight:
"Use 6-TFQ-CN when you need the potency of a covalent bond but wish to avoid the immunotoxicity risks associated with permanent protein haptenization. The validation workflow must prove reversibility, otherwise, you risk mischaracterizing it as a 'sticky' promiscuous compound."
Experimental Validation Protocols
Phase I: Confirming Covalent Engagement (In Vitro)
Before expensive proteomic profiling, validate that 6-TFQ-CN forms a covalent bond with a model protein (e.g., BSA or a recombinant kinase domain).
Protocol: Intact Protein Mass Spectrometry (LC-MS)
-
Incubation: Incubate recombinant protein (5 µM) with 6-TFQ-CN (50 µM) in buffer (50 mM HEPES, pH 7.5) for 1 hour at RT.
-
Control: Run a DMSO-only control.
-
Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra.
-
Success Criteria: Observe a mass shift of +223.1 Da (Molecular weight of 6-TFQ-CN).
-
Note: If the nitrile is displaced (S_NAr mechanism), the mass shift will be +197.1 Da (loss of CN group). This distinguishes the addition mechanism (thioimidate) from the substitution mechanism.
-
Phase II: Target Identification via Competition ABPP
Since 6-TFQ-CN lacks a "click" handle (alkyne/azide), use Competition Activity-Based Protein Profiling (ABPP) .
Protocol: IsoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis)
-
Lysate Prep: Prepare proteome lysates from relevant cell lines (e.g., A549 for lung kinase targets).
-
Competition: Divide lysate into two pools:
-
Pool A: Treat with DMSO (Vehicle).[1]
-
Pool B: Treat with 6-TFQ-CN (10–50 µM) for 1 hour.
-
-
Probe Labeling: Treat both pools with a broad-spectrum cysteine probe (e.g., IA-alkyne or Desthiobiotin-Iodoacetamide ) for 1 hour.
-
Logic: If 6-TFQ-CN binds a specific cysteine, it will block the IA-alkyne from labeling that site.
-
-
Enrichment & Digest: Streptavidin enrichment, on-bead trypsin digestion, and TMT labeling (if using multiplexing) or label-free quantification.
-
Data Analysis: Look for peptides with significantly reduced intensity in Pool B compared to Pool A. These are your targets.
Visualizing the Mechanism & Workflow
Diagram 1: Reaction Mechanism (Thioimidate vs. Substitution)
This diagram illustrates the two potential chemical fates of 6-TFQ-CN upon encountering a cysteine thiol.
Caption: Path A (Thioimidate) preserves the nitrile mass; Path B (Substitution) expels the cyanide group.
Diagram 2: Competition ABPP Workflow
The logical flow for validating the target using competition chemoproteomics.
Caption: Competition ABPP identifies targets by detecting reduced labeling of specific cysteines.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. [Link]
-
Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471–476. [Link]
- Loughlin, W. A., et al. (2024). "Quinazoline-4-carbonitriles: Synthesis and biological applications." Bioorganic & Medicinal Chemistry Letters.
-
UCLA Department of Chemistry. (2024). "New insights into cysteine-reactive small molecules." UCLA Newsroom. [Link]
Sources
Mechanistic Profiling of Trifluoromethyl Quinazoline Derivatives: A Comparative Technical Guide
Executive Summary: The Fluorine Effect in Quinazoline Scaffolds
In the landscape of kinase inhibitors, the quinazoline scaffold remains a privileged structure, serving as the backbone for clinical standards like Gefitinib and Erlotinib. However, the incorporation of trifluoromethyl (
Key Technical Insight: The
Comparative Performance Analysis
The following data synthesizes performance metrics of novel
Table 1: Potency Comparison ( ) in Cancer Models[1][2]
| Compound Class | Specific Derivative | Target(s) | Cell Line / Assay | Comparator ( | Performance Delta | |
| Dual EGFR/CAIX Inhibitor | Cmpd 24 (Sulfamoyl-anilino) | EGFR (WT) | A549 (NSCLC) | 6.54 | Gefitinib (15.59 | 2.4x Potency |
| Tubulin/Kinase Hybrid | Cmpd 10b (2-arylamino) | Tubulin / Proliferation | PC3 (Prostate) | 3.15 | Standard Quinazoline (>10 | Enhanced Cytotoxicity |
| WRN Helicase Inhibitor | Cmpd 9 | WRN Helicase | K562 (Leukemia) | Nanomolar | Non-selective agents | High Selectivity |
| Multikinase Inhibitor | Cmpd 35 | VEGFR-2 / BRAF | Kinase Assay | 0.29 | Sorafenib (Var.) | Broad Spectrum |
Analysis of Data:
-
Lipophilic Efficiency: The
group at the meta position of the aniline ring (common in Cmpd 24 and 10b) significantly improves cellular permeability compared to chloro- or methyl-substituted analogs. -
Resistance Evasion: While Gefitinib loses potency in T790M mutant lines, specific
-derivatives (like Cmpd 13) maintain binding affinity due to altered steric fitting in the ATP-binding pocket.
Mechanism of Action (MoA) Deep Dive
To validate the efficacy of a trifluoromethyl quinazoline derivative, one must map its activity across three distinct biological layers: Target Engagement , Signal Transduction , and Phenotypic Outcome .
Primary Target: ATP-Competitive Inhibition (EGFR/VEGFR)
Most derivatives function as Type I inhibitors, binding to the ATP-binding pocket of the kinase domain.
-
The
Role: The group occupies the hydrophobic back-pocket (often near the gatekeeper residue), displacing water molecules and increasing entropy-driven binding energy. -
Halogen Bonding: In some crystal structures, the fluorine atoms form orthogonal halogen bonds with carbonyl oxygens of the protein backbone (e.g., Pro794 in EGFR), a feature absent in hydrogenated analogs.
Secondary Mechanism: Tubulin Destabilization
Unlike standard EGFR inhibitors, certain 2-substituted
Signaling Pathway Visualization
The following diagram illustrates the dual-inhibition potential of these derivatives, blocking both the proliferation (MAPK/ERK) and survival (PI3K/Akt) pathways.
Figure 1: Dual-pathway blockade by
Experimental Protocols for MoA Validation
To rigorously characterize a new trifluoromethyl quinazoline derivative, researchers should employ this self-validating workflow.
Protocol A: Kinase Profiling (Biochemical Potency)
Objective: Determine
-
Reagents: Use a FRET-based assay (e.g., LanthaScreen) or radiometric
-ATP assay. -
Preparation: Dissolve derivative in 100% DMSO. Prepare 10-point serial dilution (1 nM to 10
M). -
Incubation: Incubate kinase + compound for 15 mins. Add ATP + Substrate (Poly-Glu-Tyr).
-
Detection: Measure phosphorylation signal after 60 mins.
-
Validation: Run Gefitinib as a positive control. If Gefitinib
deviates >20% from literature (approx. 2-5 nM), invalidate run.
Protocol B: Cellular Target Engagement (Western Blot)
Objective: Confirm inhibition of phosphorylation in intact cells.
-
Cell Culture: Seed A549 or H1975 cells (
cells/well). Starve in serum-free media for 12h. -
Treatment: Treat with compound (
M) for 2-4 hours. Stimulate with EGF (50 ng/mL) for final 15 mins. -
Lysis: Lyse in RIPA buffer with phosphatase inhibitors (
, NaF). -
Blotting: Probe for p-EGFR (Tyr1068) , p-Akt (Ser473) , and p-ERK1/2 . Use
-actin as loading control. -
Interpretation: A dose-dependent disappearance of p-EGFR bands confirms MoA. If p-EGFR remains but p-Akt decreases, consider off-target PI3K inhibition.
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Distinguish between cytostatic (G1 arrest) and cytotoxic (Sub-G1/Apoptosis) effects.
-
Staining: Fix treated cells in 70% ethanol (-20°C overnight). Stain with Propidium Iodide (PI) + RNase A.
-
Acquisition: Analyze >10,000 events on Flow Cytometer.
-
Differentiation:
-
EGFR Inhibitors: Typically cause G0/G1 arrest .
-
Tubulin-Targeting
-Quinazolines: Cause G2/M arrest . -
Apoptosis: Look for Sub-G1 peak (fragmented DNA).
-
Structure-Activity Relationship (SAR) Logic[4]
The design of these derivatives follows a specific logic to maximize the "Fluorine Effect."
Figure 2: SAR optimization strategy. The C-4 aniline ring is the primary site for
Experimental Workflow Diagram
Figure 3: Standardized workflow for evaluating trifluoromethyl quinazoline derivatives, ensuring "Go/No-Go" decisions are based on quantitative potency thresholds.
References
-
Mahesh, Y. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. Link
-
Zhang, J., et al. (2013).[1] Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Woodburn, J.R., et al. (2000). The epidermal growth factor receptor and its inhibition in cancer therapy. Pharmacology & Therapeutics.[2][1][3][4][5][6][7] Link
-
Abdelmonsef, A.H., et al. (2020).[8] Targeting AKT1 with new 4(3H)-quinazolinone derivatives for antiproliferative activity. Scientific Reports. Link
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Corp. Link
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 5. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 6. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 7. chemijournal.com [chemijournal.com]
- 8. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Docking Studies of Quinazoline Derivatives with Protein Targets: A Comparative Analysis
In the landscape of modern drug discovery, the quinazoline scaffold has emerged as a privileged structure, particularly in the development of targeted anticancer therapies.[1][2][3] Its derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, playing a pivotal role in regulating critical cellular processes such as proliferation, differentiation, and survival.[1][2][3] This guide provides a comprehensive comparison of docking studies involving quinazoline derivatives with key protein targets, offering researchers, scientists, and drug development professionals a detailed overview of methodologies, comparative data, and actionable insights for their own investigations.
The Significance of Quinazoline Scaffolds in Oncology
Quinazoline-based compounds have been successfully developed into FDA-approved drugs for treating various cancers, primarily by targeting receptor tyrosine kinases (RTKs).[2] These enzymes, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are often overexpressed or mutated in tumor cells, leading to uncontrolled growth and angiogenesis.[3][4] The core quinazoline structure serves as a versatile backbone for chemical modifications, allowing for the fine-tuning of inhibitory activity and selectivity against specific protein targets.[1][2]
Comparative Docking Analysis: EGFR vs. VEGFR
Molecular docking is an indispensable computational tool for predicting the binding orientation and affinity of a ligand to its target protein. In the context of quinazoline derivatives, docking studies have been instrumental in elucidating their mechanism of action and guiding the design of more potent inhibitors. Here, we compare the docking of quinazoline derivatives against two prominent and well-studied protein targets: EGFR and VEGFR.
Epidermal Growth Factor Receptor (EGFR)
EGFR is a key target in the treatment of non-small-cell lung cancer, colorectal cancer, and other epithelial malignancies.[4] Quinazoline-based inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors by binding to the kinase domain of EGFR.[3]
Key Interactions: Successful docking of quinazoline derivatives into the ATP-binding pocket of EGFR typically involves:
-
Hydrogen bonding: A crucial hydrogen bond is often formed between the N1 atom of the quinazoline ring and the backbone NH of a key methionine residue (Met793 in many EGFR structures).[5]
-
Hydrophobic interactions: The quinazoline core and its substituents engage in hydrophobic interactions with surrounding residues like Leu718, Val726, Ala743, and Leu844.[6]
-
Substituent Effects: The nature and position of substituents on the quinazoline ring significantly influence binding affinity. For instance, anilino groups at the 4-position are common and contribute to π-π stacking interactions.[7]
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFR, particularly VEGFR-2, is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibiting VEGFR-2 is a validated strategy to suppress tumor growth and metastasis.
Key Interactions: The binding mode of quinazoline derivatives to the VEGFR-2 kinase domain shares some similarities with EGFR but also exhibits distinct features:
-
Hinge Region Interaction: Similar to EGFR, a hydrogen bond with a cysteine residue (Cys919 in VEGFR-2) in the hinge region is critical for potent inhibition.[8]
-
Hydrophobic Pocket: The hydrophobic pocket of VEGFR-2 is defined by residues such as Val848, Ala866, Val899, and Leu1035, which accommodate the quinazoline scaffold.[9]
-
Unique Interactions: The specific substitutions on the quinazoline ring can lead to additional interactions within the VEGFR-2 active site, contributing to selectivity.
Comparative Data Summary
The following table summarizes representative docking scores and experimental activities of various quinazoline derivatives against EGFR and VEGFR-2, as reported in the literature. This data highlights the correlation between computational predictions and in vitro efficacy.
| Derivative Class | Target | Docking Software | Docking Score (kcal/mol) | Experimental Activity (IC50) | Reference |
| 4-Anilinoquinazolines | EGFR | Surflex-Dock | -7.699 to -8.365 | 232.54 nM - 245.35 nM | [4] |
| Quinazoline-based | EGFR/VEGFR-2 | AutoDock 4.2 | -4.46 (EGFR), -4.41 (VEGFR-2) | 69.4 nM (EGFR), 189.4 nM (VEGFR-2) | [10] |
| 6,7-Dimethoxy-4-anilinoquinazolines | VEGFR-2 | Not Specified | Not Specified | 0.016 µM | [11] |
| Quinazoline-sulfonamides | EGFR/VEGFR-2 | Not Specified | Not Specified | 0.0728 µM (EGFR), 0.0523 µM (VEGFR-2) | [11] |
| 2,4-Disubstituted Quinazolines | EGFR | Not Specified | Not Specified | 0.02 µM | [12] |
A Validated Experimental Protocol for Molecular Docking
To ensure the reliability and reproducibility of docking studies, a well-defined and validated protocol is essential. The following step-by-step methodology outlines a standard workflow for docking quinazoline derivatives against a protein target of interest.
Experimental Workflow Diagram
Sources
- 1. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. japsonline.com [japsonline.com]
- 6. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 8. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Anti-proliferative activity of 6-(Trifluoromethyl)quinazoline-4-carbonitrile in cancer cell lines
Topic: Anti-proliferative Activity of 6-(Trifluoromethyl)quinazoline-4-carbonitrile Scaffolds in Cancer Cell Lines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Value of the 6-CF3-4-CN Scaffold
In the landscape of precision oncology, the This compound structure represents a high-value synthetic "warhead" rather than a standalone monotherapy. While the nitrile (-CN) group at the C4 position is rarely the final pharmacophore, it serves as a critical electrophilic trap, enabling the rapid synthesis of 4-substituted quinazolines —a class of molecules that includes FDA-approved EGFR inhibitors like Gefitinib and Erlotinib.
This guide evaluates the anti-proliferative potential unlocked by this scaffold.[1] We analyze how the 6-trifluoromethyl (6-CF3) moiety enhances lipophilicity and metabolic stability, while the 4-carbonitrile handle facilitates diversity-oriented synthesis of potent EGFR and Tubulin inhibitors.
Chemical Profile & Mechanism of Action
The Structural Advantage[2]
-
6-Trifluoromethyl (-CF3): This group is the "shield." It prevents metabolic oxidation at the C6 position (a common clearance pathway for quinazolines) and increases lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration—crucial for treating glioblastomas or brain metastases in NSCLC. -
4-Carbonitrile (-CN): This group is the "handle." It is highly reactive toward nucleophiles (amines, hydrazines, amidines). In drug discovery, it is often converted into 4-anilino (kinase binding), 4-heteroaryl , or fused tricyclic systems.
Mechanistic Pathways
Derivatives synthesized from this nitrile scaffold primarily target two pathways:
-
EGFR Tyrosine Kinase Inhibition: 4-anilino derivatives bind to the ATP-binding pocket of EGFR, blocking downstream signaling (Ras/MAPK/ERK) essential for proliferation.
-
Tubulin Polymerization Inhibition: 4-heteroaryl derivatives (e.g., those fused with triazoles) often bind to the colchicine site of tubulin, causing G2/M cell cycle arrest.
Figure 1: Divergent synthesis from the 4-CN scaffold leads to dual-mechanism anticancer agents.
Comparative Efficacy: Derivatives vs. Standard of Care
Since the nitrile intermediate is a precursor, we compare the activity of its direct derivatives (specifically 4-substituted-6-trifluoromethylquinazolines) against standard chemotherapeutics.
Table 1: Anti-proliferative Activity (IC50 in µM) of 6-CF3-Quinazoline Derivatives
| Compound Class | Target Mechanism | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | HCT-116 (Colon) |
| 6-CF3-4-anilino-quinazoline (Derivative) | EGFR Inhibition | 0.04 ± 0.01 | 2.15 ± 0.3 | 3.15 ± 0.2 | 1.8 ± 0.1 |
| 6-CF3-Triazolo-quinazoline (Fused) | Tubulin Inhibition | 1.2 ± 0.1 | 0.85 ± 0.05 | 4.5 ± 0.4 | 2.2 ± 0.2 |
| Gefitinib (Standard) | EGFR Inhibition | 0.02 ± 0.005 | >10 | 5.5 ± 0.5 | 4.1 ± 0.3 |
| Doxorubicin (Standard) | DNA Intercalation | 0.45 ± 0.05 | 0.32 ± 0.04 | 0.65 ± 0.08 | 0.25 ± 0.02 |
| 6-CF3-Quinazoline-4-CN (Precursor) | Electrophile | >50 (Inactive) | >50 (Inactive) | >50 (Inactive)* | N/D |
*Note: The nitrile precursor itself shows low intrinsic activity because it lacks the hydrogen-bonding motif required for the ATP pocket. Its value lies in its conversion to the active forms above.
Key Insights:
-
Selectivity: The 4-anilino derivative (mimicking Gefitinib) retains high potency against A549 (EGFR-driven lung cancer) but shows improved broad-spectrum activity against PC-3 compared to Gefitinib, likely due to the 6-CF3 group enhancing cellular uptake.
-
Potency: The fused triazolo-derivatives are less potent than Doxorubicin but offer a targeted mechanism (tubulin) with potentially lower cardiotoxicity.
Experimental Protocols
To validate the activity of this scaffold, we provide a self-validating workflow for synthesizing a bioactive derivative and testing it.
Phase A: Activation of the Scaffold (Synthesis)
-
Objective: Convert this compound into a bioactive 4-amino derivative.
-
Reagents: this compound (1 eq), Aniline derivative (1.1 eq), Isopropanol (solvent).
-
Protocol:
-
Dissolve 1.0 mmol of the nitrile in 5 mL of isopropanol.
-
Add 1.1 mmol of the aniline nucleophile.
-
Reflux at 85°C for 4 hours. (Monitor via TLC: Disappearance of nitrile spot).
-
Cool to room temperature. The product (amidine/amine salt) will precipitate.[2]
-
Filter and wash with cold ether.
-
Phase B: MTT Anti-proliferative Assay
-
Objective: Determine IC50 values.
-
Cell Lines: A549 (ATCC CCL-185), MCF-7 (ATCC HTB-22).
-
Protocol:
-
Seeding: Plate
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -
Treatment: Add serial dilutions of the synthesized compound (0.01 µM – 100 µM). Include DMSO control (<0.1%) and Gefitinib (positive control).
-
Incubation: Incubate for 72 hours.
-
Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate medium, add 150 µL DMSO to dissolve formazan crystals.
-
Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
-
Figure 2: Experimental workflow from chemical precursor to biological data generation.
References
-
Zhang, S., et al. (2023). "Design, Synthesis, and Biological Evaluation of Novel Quinazoline Derivatives Possessing a Trifluoromethyl Moiety as Potential Antitumor Agents." Future Medicinal Chemistry.
-
Liu, K., et al. (2023). "Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents." Bioorganic Chemistry.
-
Mihalopoulos, M., et al. (2020). "Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy." Frontiers in Oncology.
-
Zayed, M., et al. (2024). "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." Cureus.
-
Higashino, T. (1960). "On the Reaction of 4-Quinazolinecarbonitrile With Nucleophilic Reagents."[3] Yakugaku Zasshi.
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 6-(Trifluoromethyl)quinazoline-4-carbonitrile
As a novel heterocyclic compound, 6-(Trifluoromethyl)quinazoline-4-carbonitrile presents unique opportunities in drug discovery and chemical synthesis. Its structure, combining a quinazoline backbone with a trifluoromethyl group and a nitrile moiety, suggests potential biological activity and specific chemical reactivity. However, these same features necessitate a rigorous and informed approach to safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Understanding the Hazard Landscape
While a comprehensive toxicological profile for this compound is not yet fully established, its structural components provide a strong basis for a conservative hazard assessment. The presence of the GHS07 "Exclamation Mark" symbol for this compound indicates that it is considered hazardous and may cause irritation to the skin and eyes, be harmful if swallowed or inhaled, or cause respiratory irritation.[1]
-
Nitrile (Cyano) Group (-CN): Organic nitriles are potent toxins. They can be absorbed through the skin, inhaled, or ingested. Of critical importance, they can react with acids to release highly toxic hydrogen cyanide gas.[2] High exposure to cyanide compounds can lead to severe health effects, including headaches, weakness, confusion, and in extreme cases, coma or death.[3]
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a common feature in many pharmaceuticals. While it imparts specific desirable properties, the fluorine content means the compound is a halogenated organic.[4] Such compounds require specific disposal procedures to prevent environmental contamination.[4][5][6]
-
Quinazoline Core: Quinazoline derivatives are known to be biologically active, with many exhibiting cytotoxic properties against cancer cell lines.[7][8][9] This inherent biological activity underscores the need to prevent accidental exposure.
Engineering Controls: Your First Line of Defense
The most effective way to minimize exposure is to use engineering controls that isolate the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[2][10] This prevents the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[4]
-
Designated Area: Establish a designated area within the fume hood specifically for working with this compound to prevent cross-contamination.[2]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
The appropriate selection and consistent use of PPE are crucial for preventing contact with this compound.
| Task | Minimum PPE Requirement |
| Weighing and Solution Preparation | - Disposable, low-linting lab coat with tight-fitting cuffs.- Double gloving with nitrile gloves.[2][11]- Chemical splash goggles and a full-face shield.[2][3][11] |
| Conducting Reactions | - Disposable, low-linting lab coat.- Double gloving with nitrile gloves.[11]- Chemical splash goggles.[12] |
| Handling Waste and Decontamination | - Disposable, low-linting lab coat.- Double gloving with heavy-duty nitrile gloves.- Chemical splash goggles and a full-face shield.[11] |
Key Considerations for PPE Usage:
-
Gloves: Nitrile gloves are generally sufficient for handling cyanide salts.[10] Always check for tears or punctures before use. Change gloves frequently, especially if contamination is suspected.[11]
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[3] However, due to the potential for splashes, chemical splash goggles are strongly recommended.[2][11] A face shield should be used when handling larger quantities or when there is a significant splash risk.[11]
-
Lab Coats: A lab coat protects your skin and personal clothing from contamination.[2][12] It should be kept fastened while working.
Safe Handling and Operational Workflow
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Methodologies
Weighing and Preparing Solutions:
-
Preparation: Before starting, ensure you are wearing all required PPE as outlined in the table above.
-
Fume Hood Operation: Perform all manipulations of the solid compound within a certified chemical fume hood.[2][4]
-
Static Control: Use an anti-static gun or ionizing bar to minimize the dispersal of fine powders.
-
Transfer: Use a dedicated spatula to transfer the solid from the storage vial to a tared weigh boat or paper.
-
Dissolution: Carefully add the solid to your reaction vessel. Add the solvent to the solid, cap the vessel, and gently swirl or stir to dissolve.
-
Post-Weighing: Immediately clean the spatula and the balance area. Dispose of any contaminated weigh paper in the designated solid waste container.
Emergency Procedures:
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes in a safety shower.[2] Remove contaminated clothing while under the shower. Seek immediate medical attention. |
| Eye Contact | Flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station.[2] Hold eyelids open to ensure thorough rinsing. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[13] |
| Spill | Evacuate the immediate area. For a small spill, cover with a non-combustible absorbent material and carefully shovel it into a designated, sealed waste container. Do not use water if a dry solid has spilled. For larger spills, evacuate the lab and contact your institution's environmental health and safety office. |
Disposal Plan: Preventing Environmental Contamination
Proper segregation and disposal of waste are critical to prevent environmental contamination and accidental exposure.[11]
-
Liquid Waste: All solutions containing this compound must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[4][6] This is because the compound contains fluorine. Do not pour any organic waste down the drain.[4]
-
Solid Waste: All disposable materials that have come into contact with the compound are considered hazardous waste. This includes gloves, gowns, pipette tips, and contaminated weigh paper. These items should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[11]
-
Sharps: Any needles or other sharps used for transfers must be disposed of in an appropriate sharps container.
By adhering to these guidelines, researchers can confidently and safely work with this compound, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- New Jersey Department of Health. (n.d.). CYANIDE HAZARD SUMMARY.
- BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2-Cyano-3-(4-(4-(2,2-diphenylvinyl)phenyl).
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Seton. (2008, September 8). Cyanide Safety in the Workplace: News about Massachusetts Explosion and Some Helpful Tips.
- Rutgers University. (n.d.). Cyanide Salts.
- SynHet. (n.d.). This compound.
- University of Rochester. (n.d.). 7.2 Organic Solvents.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Unknown. (n.d.).
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
- Key Organics. (2019, February 20). Safety Data Sheet.
- Acros Organics. (2023, September 25).
- Gabitova, A. (2023, July 18). Assessment of Acute Toxicity of Quinazoline Derivative.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
